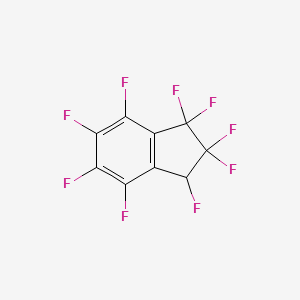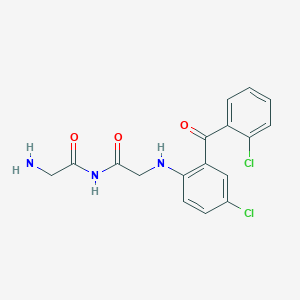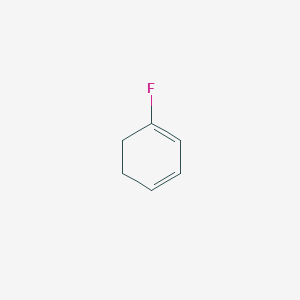
1-Fluorocyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorocyclohexa-1,3-diene is an organic compound characterized by the presence of a fluorine atom attached to a cyclohexa-1,3-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorocyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the fluorination of cyclohexa-1,3-diene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of fluorination and diene synthesis can be applied. Industrial-scale production would likely involve optimized reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-Fluorocyclohexa-1,3-diene undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can participate in Diels-Alder reactions with alkynes, leading to the formation of bicyclic structures.
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve the use of alkynes and are conducted at elevated temperatures to facilitate the reaction.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents.
Major Products:
Diels-Alder Reactions:
Substitution Reactions: Yield various substituted cyclohexadiene derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Fluorocyclohexa-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Fluorocyclohexa-1,3-diene exerts its effects is primarily through its reactivity in chemical reactions. The presence of the fluorine atom influences the electronic properties of the diene ring, making it more reactive in certain types of reactions, such as cycloadditions and substitutions . The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Cyclohexa-1,3-diene: Lacks the fluorine atom, resulting in different reactivity and applications.
1,4-Cyclohexadiene: Another isomer with distinct chemical properties and reactivity.
Tetrafluorocyclohexa-1,3-diene: Contains multiple fluorine atoms, leading to unique applications in materials science.
Uniqueness: 1-Fluorocyclohexa-1,3-diene is unique due to the presence of a single fluorine atom, which significantly alters its chemical behavior compared to non-fluorinated or fully fluorinated analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
76356-93-9 |
|---|---|
Molecular Formula |
C6H7F |
Molecular Weight |
98.12 g/mol |
IUPAC Name |
1-fluorocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H7F/c7-6-4-2-1-3-5-6/h1-2,4H,3,5H2 |
InChI Key |
UIDPAOIDSQJZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


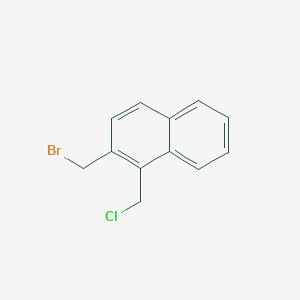
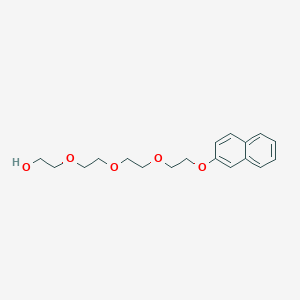
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
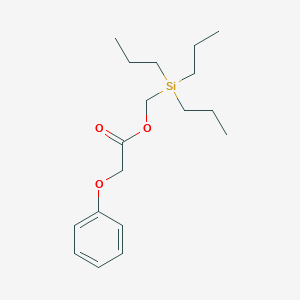
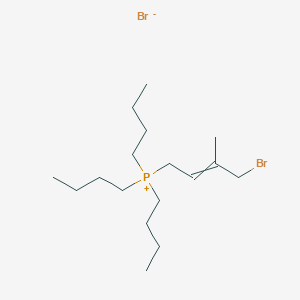

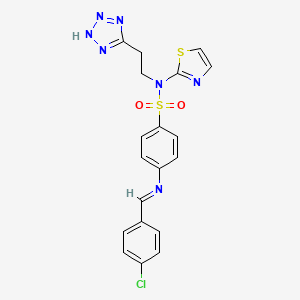
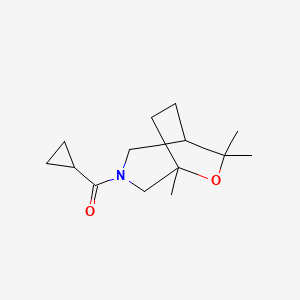
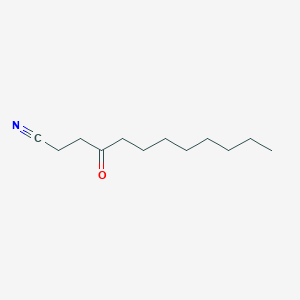
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)


